![molecular formula C27H21N3O4S B11401853 {2-Amino-1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B11401853.png)
{2-Amino-1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” typically involves multi-step organic synthesis. The process may include:
- Formation of the benzodioxole ring through cyclization reactions.
- Introduction of the carbonyl group via acylation reactions.
- Synthesis of the thiazole ring through condensation reactions involving appropriate thioamide and haloketone precursors.
- Coupling of the ethoxyphenyl group using Suzuki or Heck coupling reactions.
- Final assembly of the indolizine core through cyclization and amination reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-purity reagents and solvents.
- Control of reaction temperature, pressure, and time.
- Implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
“3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitro groups to corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzodioxole ring may yield corresponding quinones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” would depend on its specific interactions with molecular targets. This may involve:
- Binding to specific receptors or enzymes.
- Modulation of signaling pathways.
- Induction of cellular responses such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE
- 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-PROPOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE
Uniqueness
The uniqueness of “3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H21N3O4S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[2-amino-1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C27H21N3O4S/c1-2-32-18-9-6-16(7-10-18)19-14-35-27(29-19)23-20-5-3-4-12-30(20)25(24(23)28)26(31)17-8-11-21-22(13-17)34-15-33-21/h3-14H,2,15,28H2,1H3 |
InChI Key |
UBDAOIDSPPVRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11401779.png)
![7-Ethyl 3-methyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11401794.png)
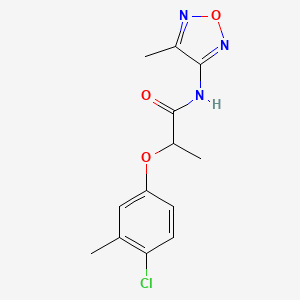
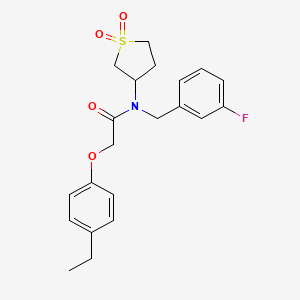
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11401800.png)
![isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11401806.png)
![6-chloro-9-[2-(2-fluorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11401812.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B11401817.png)
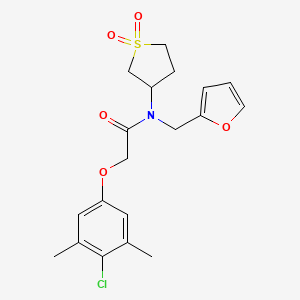
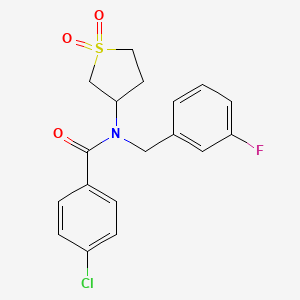
![N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11401837.png)
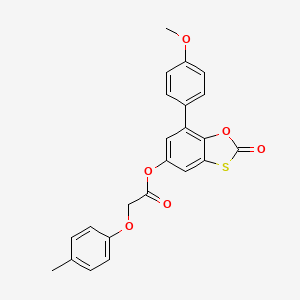
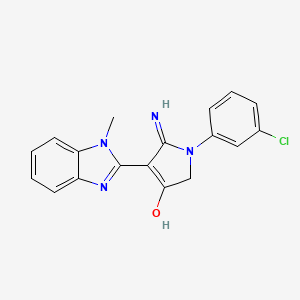
![2-(2-methoxyethyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11401868.png)
